molecular formula C9H16BrCl2N3 B13472638 N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride

N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride

Cat. No.: B13472638
M. Wt: 317.05 g/mol
InChI Key: TUYJXGIZRQJXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H16BrCl2N3 and a molecular weight of 317.0534 . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes such as crystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the diamine moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and potential applications. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16BrCl2N3

Molecular Weight

317.05 g/mol

IUPAC Name

N'-(6-bromopyridin-2-yl)butane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C9H14BrN3.2ClH/c10-8-4-3-5-9(13-8)12-7-2-1-6-11;;/h3-5H,1-2,6-7,11H2,(H,12,13);2*1H

InChI Key

TUYJXGIZRQJXKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NCCCCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.